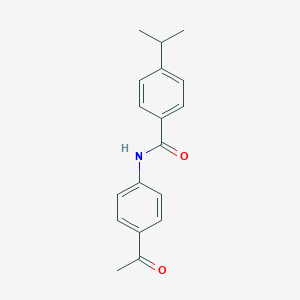
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in scientific research due to its ability to selectively block ionotropic glutamate receptors. In
作用機序
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. By binding to the receptor site, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide prevents the binding of glutamate, which is necessary for the activation of the receptor. This results in the inhibition of synaptic transmission and the reduction of neuronal excitability.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to reduce seizure activity and protect against excitotoxicity in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide as a research tool is its selectivity for AMPA and kainate receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide. One area of interest is the development of more selective and potent AMPA and kainate receptor antagonists. Another area of interest is the use of 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is interest in using 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide to study the role of glutamate in other physiological processes, such as pain and addiction.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. It selectively blocks ionotropic glutamate receptors, which are important for synaptic transmission in the brain. 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has a number of biochemical and physiological effects and has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases. While there are limitations to its use in certain experiments, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide remains an important tool for studying the role of glutamate in various physiological and pathological conditions.
合成法
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyaniline to form 2-(3,4-dimethoxyphenyl)quinoline. This intermediate is then reacted with phosgene and ammonia to form the final product, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential use as a research tool in neuroscience. It has been shown to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the brain. By blocking these receptors, 2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide can be used to study the role of glutamate in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
特性
CAS番号 |
5704-24-5 |
|---|---|
製品名 |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
分子式 |
C25H22N2O4 |
分子量 |
414.5 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-29-18-8-6-7-17(14-18)26-25(28)20-15-22(27-21-10-5-4-9-19(20)21)16-11-12-23(30-2)24(13-16)31-3/h4-15H,1-3H3,(H,26,28) |
InChIキー |
ANFIRYVMPAFVBM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
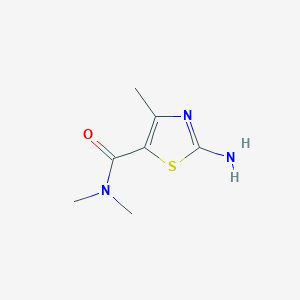
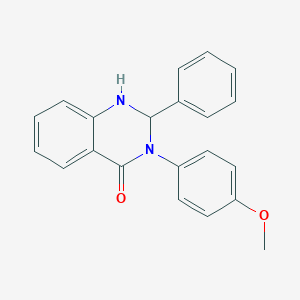

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)


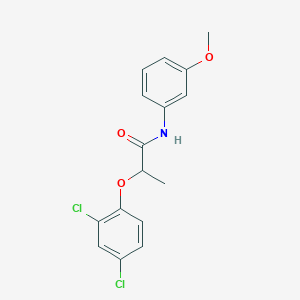
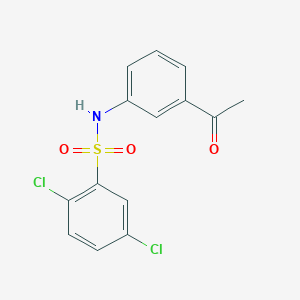
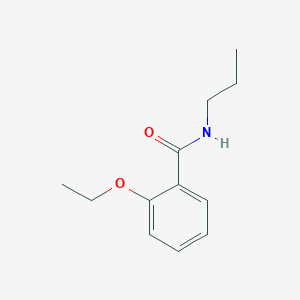
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
